molecular formula C6H9ClO3 B052600 (4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride CAS No. 116561-26-3

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride

Cat. No. B052600
M. Wt: 164.59 g/mol
InChI Key: LFLHAXOMFLJNJK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride is a chemical compound that is used in various scientific research applications. It is a carbonyl chloride derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol, and is commonly referred to as DMC chloride.

Scientific Research Applications

DMC chloride has a variety of scientific research applications, including as a reagent in organic synthesis, as a coupling agent for peptide synthesis, and as a protecting group for alcohols and amines. It is also used in the production of pharmaceutical intermediates, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of DMC chloride involves the formation of a covalent bond between the carbonyl chloride group and a nucleophile, such as an alcohol or amine. This reaction results in the formation of an intermediate that can be further manipulated to produce a desired product.

Biochemical And Physiological Effects

DMC chloride is not intended for use in drug development and does not have any known biochemical or physiological effects. However, it is important to handle this compound with care, as it is highly reactive and can cause harm if not handled properly.

Advantages And Limitations For Lab Experiments

One advantage of using DMC chloride in lab experiments is its high reactivity, which allows for efficient reactions and high yields. However, its reactivity can also be a limitation, as it requires careful handling and can react with unintended substrates. Additionally, DMC chloride is not suitable for use in drug development due to its potential toxicity and lack of specificity.

Future Directions

For research involving DMC chloride could include the development of new applications for this compound, such as in the production of novel materials or in the synthesis of complex organic molecules. Additionally, researchers may explore alternative synthesis methods or modifications to the existing synthesis method to improve efficiency and reduce waste. Further studies may also investigate the potential toxicity of DMC chloride and ways to mitigate any harmful effects.

Synthesis Methods

DMC chloride is synthesized by reacting DMC with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction produces DMC chloride and sulfur dioxide gas. The resulting product is a colorless liquid that is highly reactive and requires careful handling.

properties

CAS RN

116561-26-3

Product Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride

InChI

InChI=1S/C6H9ClO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

LFLHAXOMFLJNJK-BYPYZUCNSA-N

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)Cl)C

SMILES

CC1(OCC(O1)C(=O)Cl)C

Canonical SMILES

CC1(OCC(O1)C(=O)Cl)C

synonyms

1,3-Dioxolane-4-carbonyl chloride, 2,2-dimethyl-, (4S)- (9CI)

Origin of Product

United States

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